molecular formula C12H16O3 B8288968 2-Ethyl-2-(4-methoxyphenyl)-1,3-dioxolane

2-Ethyl-2-(4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B8288968
M. Wt: 208.25 g/mol
InChI Key: WEAGCQRXAUJTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-(4-methoxyphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethyl-2-(4-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-3-12(14-8-9-15-12)10-4-6-11(13-2)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI Key

WEAGCQRXAUJTKK-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4′-methoxypropiophenone (250.0 mg, 1.52 mmol) in toluene (20.0 mL) was added ethylene glycol (255.0 μL, 4.57 mmol) and p-toluenesulfonic acid monohydrate (13.0 mg, 0.04 mmol) and the reaction mixture refluxed overnight using a Dean-Stark apparatus. The reaction mixture was cooled to room temperature, then washed with saturated aqueous sodium bicarbonate solution followed by water. The toluene solution was then dried (MgSO4) and evaporated under reduced pressure to afford 2-ethyl-2-(4-methoxyphenyl)-1,3-dioxolane (16) as a yellow oil (184 mg, 58%). 1H nmr (CDCl3, 300 MHz) 0.76, t (6.6 Hz), CH3; 1.78, q (6.9 Hz), CH2; 3.65, m, CH2O, 3.73, s, 4′-OMe; 3.95, m, CH2O; 6.88, d (7.2 Hz), H3′,5′; 7.02, d, (7.5 Hz), H2′,6′. ESI (+ve) MS m/z 209 (M+H, 100%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One

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